Structural Differentiation: Absence of the 2-Benzyl Pharmacophore
The target compound lacks any substituent at the 2-position of the 5-nitrobenzimidazole scaffold, possessing only a hydrogen atom. This is in direct contrast to the structurally closest active analog, N,N-dimethylamino etonitazene (CAS 714190-52-0), which features a 4-ethoxybenzyl group at this position [1]. According to SAR analysis by De Vrieze et al. (2024), the 2-benzyl moiety is a critical pharmacophore for nitazene opioid activity, with 'removal of the 5-nitro group...consistently caused a pronounced decrease in potency,' implying an equally critical role for the 2-substituent [2].
| Evidence Dimension | 2-Position Substituent (Key Pharmacophoric Element) |
|---|---|
| Target Compound Data | Hydrogen (-H); 2-unsubstituted benzimidazole |
| Comparator Or Baseline | N,N-dimethylamino etonitazene (CAS 714190-52-0): 4-ethoxybenzyl group at the 2-position |
| Quantified Difference | Structural absence of a lipophilic benzyl group; predicted to reduce MOR binding affinity by several orders of magnitude based on class-level SAR |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation; pharmacological inference from published nitazene SAR models. |
Why This Matters
This structural difference defines the compound's primary research value as a negative control, enabling investigators to isolate the pharmacological contribution of the 2-benzyl group in opioid signaling assays.
- [1] PubChem. (2025). Compound Summary for CID 5305377. National Library of Medicine. View Source
- [2] De Vrieze, L. M., et al. (2024). In vitro structure-activity relationships and forensic case studies of novel ‘nitazene’ opioids. Archives of Toxicology, 98(9), 2999-3018. View Source
